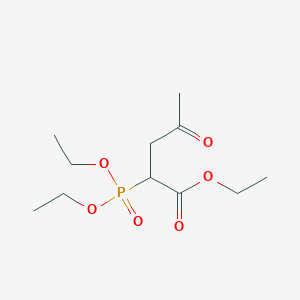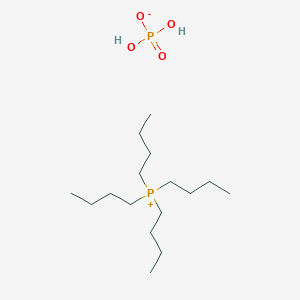![molecular formula C29H25N5O2 B14313370 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide CAS No. 115205-70-4](/img/structure/B14313370.png)
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an azido group, a pyrene moiety, and a benzamide core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion. The pyrene moiety is then attached via an amide bond formation, often using coupling agents like diethylphosphorocyanidate (DEPC) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Sodium azide (NaN₃) is typically used for introducing the azido group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studying protein-ligand interactions due to its fluorescent pyrene moiety.
Medicine: Investigated for its potential antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The pyrene moiety allows for fluorescence-based detection and imaging, making it useful in biological assays. The benzamide core can interact with various enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide
- 4-Oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]pyrimidine-6-carboxylic acid
Uniqueness
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is unique due to its combination of an azido group, a pyrene moiety, and a benzamide core. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
115205-70-4 |
|---|---|
Molecular Formula |
C29H25N5O2 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-azido-N-[6-oxo-6-(pyren-1-ylamino)hexyl]benzamide |
InChI |
InChI=1S/C29H25N5O2/c30-34-33-23-14-10-22(11-15-23)29(36)31-18-3-1-2-7-26(35)32-25-17-13-21-9-8-19-5-4-6-20-12-16-24(25)28(21)27(19)20/h4-6,8-17H,1-3,7,18H2,(H,31,36)(H,32,35) |
InChI Key |
LQEVXSNHIWBUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CCCCCNC(=O)C5=CC=C(C=C5)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
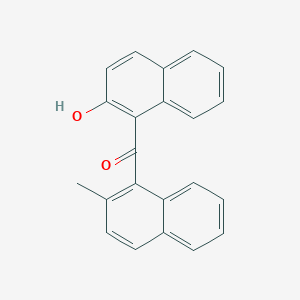
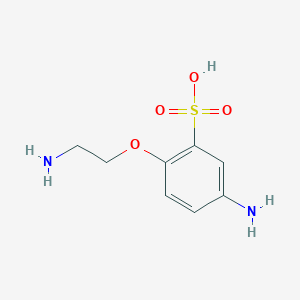
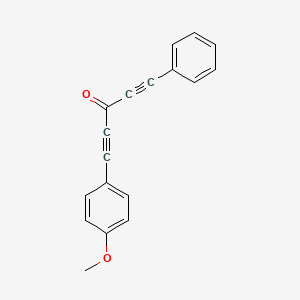
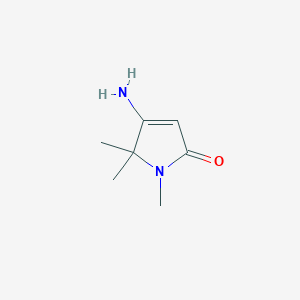
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

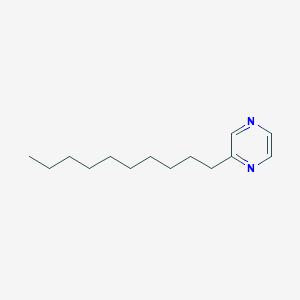
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)


